molecular formula C21H15NO2 B089793 3-Hydroxy-N-2-naphthyl-2-naphthamide CAS No. 135-64-8

3-Hydroxy-N-2-naphthyl-2-naphthamide

Cat. No.: B089793
CAS No.: 135-64-8
M. Wt: 313.3 g/mol
InChI Key: PMYDPQQPEAYXKD-UHFFFAOYSA-N
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Description

3-Hydroxy-N-2-naphthyl-2-naphthamide is an organic compound with the molecular formula C21H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyl group and a naphthyl group attached to a naphthamide structure.

Mechanism of Action

Target of Action

It is known to be used as a dye intermediate , suggesting that its targets could be various biological tissues where the dye is intended to bind and provide color.

Result of Action

The primary result of the action of Naphthol AS-SW is the production of color when used as a dye intermediate . This can aid in the visualization of biological tissues or processes in research and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-2-naphthyl-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-naphthylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-naphthylamine to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-2-naphthyl-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-N-2-naphthyl-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-naphthoic acid
  • 2-Naphthylamine
  • Naphthol AS-SW

Uniqueness

3-Hydroxy-N-2-naphthyl-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for diverse applications in research and industry .

Properties

IUPAC Name

3-hydroxy-N-naphthalen-2-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYDPQQPEAYXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059655
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl-
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-64-8
Record name 3-Hydroxy-N-2-naphthalenyl-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-64-8
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Record name C.I. 37565
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Record name Naphthol AS-SW
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl-
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Record name 3-hydroxy-N-2-naphthyl-2-naphthamide
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Record name ANTHONAPHTHOL SW
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Q & A

Q1: The research paper mentions that pigments synthesized with Naphthol AS-SW as a coupling component exhibit a specific color range. What is the dominant wavelength range observed for these pigments, and what color does it correspond to?

A1: According to the study, pigments synthesized using Naphthol AS-SW as the coupling component showed a dominant wavelength range of 602.4 nm to 670 nm []. This range falls within the red region of the visible spectrum.

Q2: Does the study find a clear relationship between the specific substituents on the diazo component and the final color shade of the pigment when using Naphthol AS-SW as a coupling component?

A2: No, the research indicates that while a range of substituents were tested on the diazo component, there was no easily identifiable correlation between the specific substituent properties and the resulting color shade of the pigments synthesized with Naphthol AS-SW [].

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